2,2-Difluoro-2-phenylacetic acid
Overview
Description
2,2-Difluoro-2-phenylacetic acid is an organic compound with the molecular formula C8H6F2O2. It is characterized by the presence of two fluorine atoms attached to the alpha carbon of a phenylacetic acid structure. This compound is notable for its increased acidity due to the inductive effect of the difluoromethyl group .
Mechanism of Action
Biochemical Analysis
Biochemical Properties
2,2-Difluoro-2-phenylacetic acid plays a crucial role in biochemical reactions, primarily due to the inductive effect of the difluoromethyl group, which increases the acidity of the compound . This increased acidity facilitates its use in introducing benzylic difluoromethylene groups to molecular scaffolds through radical decarboxylative reactions . The compound interacts with various enzymes and proteins, including phenylacetate decarboxylase, which catalyzes the oxidative decarboxylation forming a difluorobenzyl radical . This radical is stabilized by the benzene and fluorine groups, allowing it to participate in addition reactions with alkenes or imines .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to introduce fluorinated motifs into organic molecules can affect the function of enzymes and proteins within cells . For instance, its interaction with phenylacetate decarboxylase can lead to the production of reactive intermediates that may alter cellular signaling pathways . Additionally, the presence of fluorine atoms can impact gene expression by modifying the activity of transcription factors and other regulatory proteins .
Molecular Mechanism
The molecular mechanism of this compound involves its participation in radical decarboxylative reactions. The process begins with the oxidative decarboxylation of the compound, forming a difluorobenzyl radical . This radical is stabilized by the benzene and fluorine groups, allowing it to engage in addition reactions with alkenes or imines . These interactions can lead to the incorporation of fluorine atoms into organic molecules, thereby modifying their chemical properties and biological activities . The compound’s ability to act as a difluoromethylation reagent further enhances its utility in biochemical research .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is known to be stable under standard laboratory conditions, but its reactivity may decrease over extended periods . Long-term studies have shown that the compound can maintain its activity in in vitro and in vivo settings, although its effects on cellular function may diminish over time due to potential degradation . These temporal effects are important considerations for researchers using the compound in biochemical experiments.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively participate in biochemical reactions without causing significant adverse effects . At higher doses, the compound may exhibit toxic effects, including alterations in cellular metabolism and gene expression . Threshold effects have been observed, where the compound’s activity increases up to a certain dosage, beyond which toxic effects become more pronounced . These dosage-dependent effects are critical for determining the safe and effective use of the compound in research.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to the degradation of aromatic compounds . The compound interacts with enzymes such as phenylacetate decarboxylase, which catalyzes its conversion into reactive intermediates . These intermediates can further participate in metabolic reactions, affecting metabolic flux and metabolite levels within cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to various cellular compartments, where it can exert its biochemical effects . The compound’s distribution is influenced by its chemical properties, including its acidity and ability to form stable radicals . Understanding the transport and distribution of the compound is essential for optimizing its use in biochemical experiments.
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications . The compound can be directed to specific compartments or organelles within cells, where it can participate in localized biochemical reactions . These interactions are crucial for the compound’s activity and function, as they determine its accessibility to target enzymes and proteins . The subcellular localization of the compound is an important aspect of its biochemical properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,2-Difluoro-2-phenylacetic acid can be synthesized through various methods. One common approach involves the oxidative decarboxylation of a precursor compound using persulfate, which forms a difluorobenzyl radical. This radical is stabilized by the benzene and fluorine groups . Another method includes the reaction of 2-arylbenzoimidazoles with α,α-difluorophenylacetic acid to produce difluoroarymethyl-substituted benzimidazo[2,1-a]isoquinolin-6(5H)-ones through radical cascade cyclization .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Specific details on industrial methods are often proprietary and not publicly disclosed.
Chemical Reactions Analysis
Types of Reactions: 2,2-Difluoro-2-phenylacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form difluorobenzyl radicals.
Substitution: It can participate in substitution reactions, particularly involving the difluoromethyl group.
Radical Reactions: The compound is used in radical decarboxylative reactions to introduce benzylic difluoromethylene groups to molecular scaffolds.
Common Reagents and Conditions:
Oxidative Decarboxylation: Persulfate is commonly used as an oxidizing agent.
Radical Reactions: Radical initiators and stabilizers are employed to facilitate the formation of difluorobenzyl radicals.
Major Products:
Difluoroarymethyl-Substituted Benzimidazo[2,1-a]isoquinolin-6(5H)-ones: Formed through radical cascade cyclization.
Properties
IUPAC Name |
2,2-difluoro-2-phenylacetic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O2/c9-8(10,7(11)12)6-4-2-1-3-5-6/h1-5H,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFKSLFZFBCIJOI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.13 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
360-03-2 | |
Record name | 2,2-difluoro-2-phenylacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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